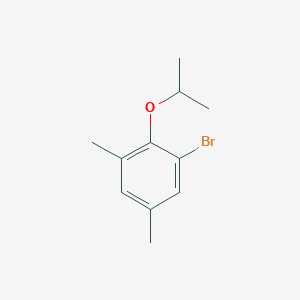
1-Bromo-3,5-dimethyl-2-propan-2-yloxybenzene
Descripción general
Descripción
1-Bromo-3,5-dimethyl-2-propan-2-yloxybenzene, also known as 1-bromo-2-isopropoxy-3,5-dimethylbenzene, is a chemical compound with the molecular formula C11H15BrO . It has a molecular weight of 243.14 . The compound is typically stored at temperatures between 2-8°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BrO/c1-7(2)13-11-9(4)5-8(3)6-10(11)12/h5-7H,1-4H3 . This indicates that the molecule consists of a benzene ring substituted with bromine, isopropoxy, and two methyl groups.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 243.14 . The compound should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
1. Synthetic Chemistry and Organic Intermediates
1-Bromo-3,5-dimethyl-2-propan-2-yloxybenzene is utilized in synthetic chemistry, particularly as an intermediate in various organic synthesis processes. For instance, it plays a role in the ring expansion to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, a process involving the treatment of 1-bromo-2,3,4,5-tetraethylalumole with 3-hexyne. This reaction leads to the formation of complex structures like hexaethylbenzene and features interesting aspects like Br-bridged dimers and twisted AlC8 nine-membered rings (Agou et al., 2015).
2. Kinetic Studies in Chemical Reactions
The compound is also significant in the kinetic study of chemical reactions. A notable example is its use in the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under phase transfer catalysis and ultrasonic irradiation conditions. This process, monitored by gas chromatography, follows a 'pseudo first order' rate law, offering insights into reaction kinetics and the influence of various factors like agitation speed, sodium hydroxide amount, and temperature (Wang et al., 2015).
3. Liquid Crystal Synthesis
This chemical is involved in the synthesis of liquid crystals. A study showcases its use in reaction with Grignard reagents, leading to unsaturated β‐C‐aryl glycosides, which are precursors in chiral liquid crystal synthesis. The nature of the substituent on the phenyl ring in the molecule significantly influences the mesogenic properties of these compounds (Bertini et al., 2003).
4. Protected Group Chemistry
In protected group chemistry, a derivative of this compound, specifically 1-bromo-2-ethoxycyclopropyllithium, acts as a synthetic equivalent of 2-lithio or 3-lithiopropenal. This transformation is crucial for synthesizing various organic compounds, including homoterpenoid and terpenoid structures, through reactions with electrophiles and aldehydes (Morizawa et al., 1984).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Propiedades
IUPAC Name |
1-bromo-3,5-dimethyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7(2)13-11-9(4)5-8(3)6-10(11)12/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUVCOLTCHFWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245718 | |
| Record name | 1-Bromo-3,5-dimethyl-2-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95717-62-7 | |
| Record name | 1-Bromo-3,5-dimethyl-2-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95717-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3,5-dimethyl-2-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3317132.png)
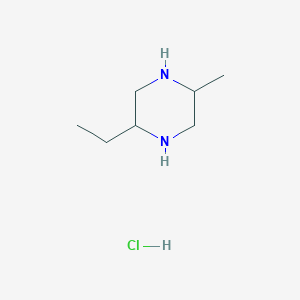
![N-[3-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-Urea](/img/structure/B3317151.png)

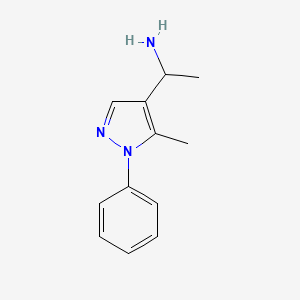
![1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B3317172.png)

![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3317188.png)
![8-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B3317209.png)
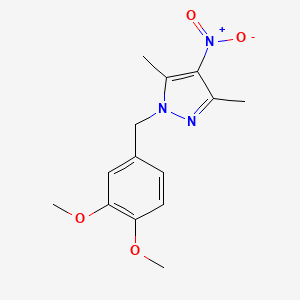

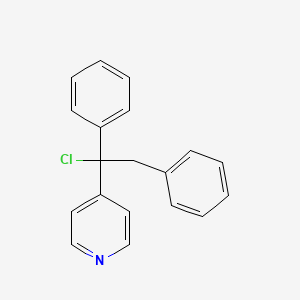
![4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate](/img/structure/B3317230.png)